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Introduction

Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT?2) inhibitor, is a
cornerstone in the management of type 2 diabetes mellitus. Its unique mechanism of action,
which promotes urinary glucose excretion, has established it as a critical therapeutic agent.
The synthesis of empagliflozin involves the preparation of a key C-aryl glucoside structure,
which is assembled from a complex aglycone and a glucose moiety. This technical guide
provides a comprehensive review of the various synthetic strategies reported in the literature
for the preparation of key intermediates of empagliflozin, with a focus on the aglycone portion.
This document is intended to serve as a valuable resource for researchers, scientists, and
professionals involved in drug development and process chemistry.

Core Synthetic Strategies for the Empagliflozin
Aglycone

The synthesis of the empagliflozin aglycone, primarily (S)-3-(4-(5-iodo-2-
chlorobenzyl)phenoxy)tetrahydrofuran or its bromo-analogue, has been approached through
several convergent strategies. These routes typically involve the construction of the
diarylmethane core and the introduction of the chiral tetrahydrofuran moiety. The main
strategies can be broadly categorized as follows:
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» Friedel-Crafts Acylation followed by Reduction: This is a common and widely reported
strategy. It involves the Friedel-Crafts acylation of a substituted benzene with a suitably
functionalized benzoic acid derivative to form a benzophenone intermediate. This ketone is
then reduced to the corresponding methylene group to furnish the diarylmethane core.

o Direct Alkylation/Coupling Reactions: These methods involve the direct coupling of two aryl
fragments to form the diarylmethane skeleton.

e Route starting from 4-hydroxybenzyl chloride: This approach utilizes a readily available
starting material and builds the molecule sequentially.

This guide will delve into the specifics of these synthetic pathways, providing detailed
experimental protocols and quantitative data where available in the literature.

Key Intermediates and Their Synthesis

The primary focus of this review is on the synthesis of the aglycone intermediates that are
subsequently coupled with a protected glucose derivative. The two most critical intermediates
are:

e (S)-3-(4-(5-lodo-2-chlorobenzyl)phenoxy)tetrahydrofuran
e (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

The synthesis of these intermediates often involves common precursors, which will also be
discussed.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of key
empagliflozin intermediates, as reported in various patents and publications.

Route 1: Friedel-Crafts Acylation and Reduction

This route is one of the most prevalent in the literature for the synthesis of the empagliflozin
aglycone. A general workflow for this approach is depicted below.
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Synthesis of Aglycone via Friedel-Crafts Route
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Caption: General workflow for the synthesis of empagliflozin aglycone via the Friedel-Crafts

acylation route.

2.

. Synthesis of (S)-3-Phenoxytetrahydrofuran

Reactants: Phenol, (S)-3-hydroxytetrahydrofuran, binaphthyl diphenyl phosphine (BINAP),
N-methyl-1,2,4-triazoline-3,5-dione (MTAD).[1]

Solvent: Tetrahydrofuran (THF).[1]

Procedure: To a solution of phenol, BINAP, and (S)-3-hydroxytetrahydrofuran in THF, MTAD
is added dropwise. The solution is stirred at room temperature overnight. After the reaction is
complete, the mixture is filtered, concentrated, and purified to yield (S)-3-
phenoxytetrahydrofuran.[1]

Synthesis of (5-lodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyllmethanone

(Benzophenone Intermediate)

Reactants: 2-Chloro-5-iodobenzoic acid, (S)-3-phenoxytetrahydrofuran, TsCl, EDTA.[1]
Solvent: A 2:1 mixture of Tetrahydrofuran (THF) and Dimethylsulfoxide (DMSO).[1]

Procedure: To a mixed solution of THF and DMSO, 2-chloro-5-iodobenzoic acid and (S)-3-
phenoxytetrahydrofuran are added sequentially, followed by the addition of TsCIl. The mixture
is stirred at room temperature, and EDTA is slowly added dropwise. The reaction is
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monitored by TLC. Upon completion, the pH is adjusted to neutral with a dilute acid, and the
solvent is removed under reduced pressure. The crude product is filtered, washed with
water, and dried to obtain the benzophenone intermediate as a white solid.[1]

3. Synthesis of (S)-3-(4-(5-lodo-2-chlorobenzyl)phenoxy)tetrahydrofuran (Aglycone)

e Reactants: (5-lodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyllmethanone,
sodium borohydride, zinc chloride.[1]

e Solvent: Dry dioxane.[1]

e Procedure: The benzophenone intermediate is dissolved in dry dioxane, and zinc chloride is
added. Sodium borohydride is then added to the mixed solution, and the reaction is stirred at
room temperature for 2 hours. The conversion is monitored by HPLC. After completion, the
product is extracted with ethyl acetate, washed to neutrality with water, and dried over
anhydrous sodium sulfate. The solvent is recovered under reduced pressure to yield the
target aglycone.[1]

A similar procedure is reported for the bromo-analogue, (S)-3-(4-(5-Bromo-2-
chlorobenzyl)phenoxy)tetrahydrofuran, starting from 2-chloro-5-bromobenzoic acid.[2][3]

Alternative Reduction of the Benzophenone Intermediate

e Reactants: (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone,
1,1,3,3-tetramethyldisiloxane (TMDS), Aluminum chloride (AICI3).[2][3]

e Solvent: Toluene.[2][3]

e Procedure: To a mixture of AlCls and the benzophenone intermediate in toluene, TMDS is
added over 1 hour at a temperature below 20 °C. The mixture is stirred for an additional 1.5
hours at 20-23 °C and then cooled. The cooled solution is slowly added to ice-water. The
layers are separated, and the organic layer is treated with 3N NaOH. The organic layer is
then concentrated and purified.[2][3]

Route 2: Synthesis from 4-Hydroxybenzyl chloride

This synthetic route offers an alternative pathway to a key intermediate.
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Caption: Synthetic pathway for the empagliflozin aglycone starting from 4-hydroxybenzyl

chloride.

e Step 1: Synthesis of Compound Il

o Reactants: 4-Hydroxybenzyl chloride, methanesulfonyl chloride, (S)-3-

hydroxytetrahydrofuran, N,N-diisopropylethylamine (DIEA).[4]

o Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).[4]

o Procedure: 4-Hydroxybenzyl chloride is dissolved in DCM, and methanesulfonyl chloride is

added dropwise at -5 to 0 °C. The reaction proceeds for 2 hours. After completion, the
DCM is distilled off to yield an oily substance. This is dissolved in THF, and then DIEA and
(S)-3-hydroxytetrahydrofuran are added. The mixture is heated to reflux for 5 hours to

yield Compound IIl.[4]

e Step 2: Synthesis of the Aglycone

o The subsequent steps involve the reaction of Compound Il with 4-iodoaniline to form

Compound IV, followed by a diazotization reaction and treatment with cuprous chloride to

yield the final aglycone.[4]
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Quantitative Data Summary

The following tables summarize the reported yields and purity for the key synthetic steps.

Table 1: Synthesis of (5-lodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-
furanyl]oxy]phenyllmethanone

Starting . .
. Reagents Solvent Yield Purity Reference
Materials

2-Chloro-5-

iodobenzoic

_ THF/DMSO
acid, (S)-3- TsCl, EDTA 2:1) 91.9% 98.3% [1]
phenoxytetra '

hydrofuran

2-Chloro-5-

iodobenzoic

_ THF/DMSO
acid, ()3 TSCLEDTA 92.8% 98.5% [1]
phenoxytetra '

hydrofuran

5-lodo-2-

chlorobenzoyl

chloride, AICIs DCM 94% - [5]
Fluorobenzen

e

Table 2: Synthesis of (S)-3-(4-(5-lodo-2-chlorobenzyl)phenoxy)tetrahydrofuran
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Starting
. Reagents Solvent
Material

Yield Purity Reference

(5-lodo-2-

chlorophenyl)

[4-[[(3S)- Sodium

tetrahydro-3- borohydride, Dioxane
furanylloxy]p Zinc chloride
henyllmethan

one

- - [1]

(S)-(5-bromo-
2-
chlorophenyl)
(4-
TMDS, AICIz Toluene
((tetrahydrofu
ran-3-

yl)oxy)phenyl
)methanone

92% - [2][3]

Glycosylation and Final Steps

The final stage in the synthesis of empagliflozin involves the coupling of the aglycone with a

protected glucose derivative, followed by deprotection.

Final Assembly of Empagliflozin
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Caption: Final steps in the synthesis of empagliflozin involving glycosylation and deprotection.

A common method involves converting the iodo- or bromo-aglycone into a Grignard or
organolithium reagent, which then reacts with a protected D-gluconolactone.[5][6] The resulting
lactol is then reduced and deprotected to yield empagliflozin. For instance, an efficient
production synthesis involves an I/Mg exchange of the aryl iodide followed by addition to
gluconolactone.[6][7] The subsequent in-situ treatment of the lactol with HCI in methanol
produces a [3-anomeric methyl glycopyranoside, which is then reduced with triethylsilane
(EtsSiH) mediated by AICIs to afford empagliflozin in a 50% overall yield for the final steps.[6][7]

Conclusion

The synthesis of empagliflozin intermediates, particularly the aglycone moiety, has been
achieved through various robust and scalable synthetic routes. The Friedel-Crafts acylation
followed by reduction remains a popular and well-documented strategy. Alternative routes
provide flexibility in the choice of starting materials and reaction conditions. The data presented
in this review, including detailed experimental protocols and quantitative yields, offers valuable
insights for chemists working on the synthesis of empagliflozin and related SGLT2 inhibitors.
Further research may focus on developing even more efficient, cost-effective, and
environmentally friendly synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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